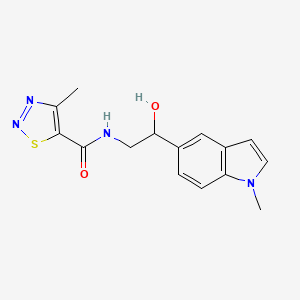
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H16N4O2S and its molecular weight is 316.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the indole moiety is particularly noteworthy as indole derivatives often exhibit various pharmacological properties. The molecular formula for this compound is C19H20N2O5S.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thiadiazole group can act as an inhibitor for various enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : The indole moiety may interact with neurotransmitter receptors, influencing neurological functions.
- Antioxidant Activity : The hydroxyl group can contribute to antioxidant properties, reducing oxidative stress in cells.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit antimicrobial properties against a range of microorganisms. In vitro studies have shown that similar compounds demonstrate effectiveness against bacteria and fungi. For instance, a study on related thiadiazoles reported significant inhibition against E. coli and Staphylococcus aureus at concentrations as low as 50 µg/mL .
Anticancer Activity
The anticancer potential of this compound has been explored in various cell lines. A case study revealed that compounds with similar structures significantly decreased the viability of colorectal cancer cells (Caco-2) by approximately 39.8% compared to untreated controls (p < 0.001) . This suggests that the compound may selectively target cancer cells while sparing normal cells.
Anti-inflammatory Properties
Thiadiazole derivatives are also known for their anti-inflammatory effects. In experimental models, compounds similar to this compound have been shown to reduce inflammation markers such as TNF-alpha and IL-6 in vitro .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazoles is highly dependent on their chemical structure. Modifications in the side chains and functional groups can enhance or diminish their efficacy. For example:
| Compound Modification | Effect on Activity |
|---|---|
| Addition of hydroxyl group | Enhanced solubility and bioavailability |
| Methyl substitution on thiadiazole | Increased anticancer activity against Caco-2 cells |
| Variation in indole substitution | Altered receptor binding affinity |
Case Studies
- Anticancer Study : A series of experiments conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation in Caco-2 cells while showing minimal effects on A549 lung adenocarcinoma cells .
- Antimicrobial Evaluation : Comparative studies indicated that compounds with similar structures exhibited broad-spectrum antimicrobial activity, making them candidates for further development as therapeutic agents against resistant strains .
- Inflammatory Response : In vivo models showed that administration of related thiadiazoles resulted in decreased edema and inflammatory cell infiltration in induced models of inflammation .
属性
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-9-14(22-18-17-9)15(21)16-8-13(20)11-3-4-12-10(7-11)5-6-19(12)2/h3-7,13,20H,8H2,1-2H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVWYAZOVOCMBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC(C2=CC3=C(C=C2)N(C=C3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














